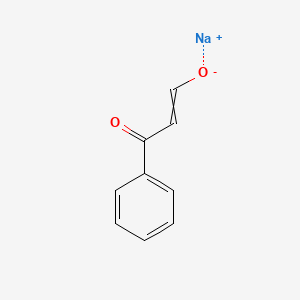

Sodium 3-oxo-3-phenylprop-1-en-1-olate

描述

Structure

3D Structure of Parent

属性

分子式 |

C9H7NaO2 |

|---|---|

分子量 |

170.14 g/mol |

IUPAC 名称 |

sodium;3-oxo-3-phenylprop-1-en-1-olate |

InChI |

InChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1 |

InChI 键 |

PEVYPQDPWKPGJN-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C(C=C1)C(=O)C=C[O-].[Na+] |

产品来源 |

United States |

Molecular and Supramolecular Structure of Sodium 3 Oxo 3 Phenylprop 1 En 1 Olate

General Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are fundamental to determining the structure of sodium enolates. The delocalization of the negative charge across the O-C-C-O system and the ionic nature of the Na-O bond give rise to characteristic spectral features.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of enolates in solution. For a compound like Sodium 3-oxo-3-phenylprop-1-en-1-olate, a combination of ¹H, ¹³C, and ²³Na NMR would be employed.

¹H and ¹³C NMR: These techniques would confirm the organic backbone of the enolate. The chemical shifts of the vinyl and phenyl protons and carbons would provide insight into the electron distribution within the molecule. In related systems, the enolic proton signal disappears upon deprotonation, and the adjacent carbon signals shift significantly, reflecting the change in hybridization and electron density.

²³Na NMR Spectroscopy: Sodium-23 is an NMR-active nucleus that can provide direct information about the sodium ion's chemical environment. chemicalbook.commanchester.ac.uk The chemical shift, linewidth, and relaxation times of the ²³Na signal are sensitive to factors such as solvation, the degree of ion pairing (contact vs. solvent-separated), and aggregation state. nih.govresearchgate.net For sodium enolates, ²³Na NMR could distinguish between monomeric species in solution and higher-order aggregates, as each sodium environment would theoretically give rise to a different signal, although rapid exchange can lead to averaged signals. nih.gov However, the quadrupolar nature of the ²³Na nucleus often results in broad spectral lines, which can complicate interpretation. chemicalbook.comnih.gov

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

FT-IR and Raman spectroscopy are used to identify functional groups and probe bonding within a molecule. For a sodium enolate, key vibrational modes would include:

C=O and C=C Stretching: In the parent β-diketone, strong absorptions for the carbonyl (C=O) group are prominent. Upon formation of the enolate, this system is replaced by a delocalized enolate moiety. This results in the appearance of strong, characteristic bands, typically in the 1500-1650 cm⁻¹ region, corresponding to the coupled C=C and C=O stretching vibrations of the delocalized system.

C-O-Na Stretching: The interaction between the enolate oxygen and the sodium cation would also give rise to vibrations, typically at lower frequencies.

Hydrogen Bonding: In hydrated samples or protic solvents, O-H stretching bands would be observed, providing information on the presence of water or alcohol molecules coordinated to the sodium ion or hydrogen-bonded to the enolate.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular formula of the compound. The fragmentation pattern observed in the mass spectrum would help to confirm the structure. For sodium-containing compounds, it is common to observe adducts with additional sodium ions, such as [M+Na]⁺, where M is the neutral molecule, or clusters in the gas phase. libretexts.orgsigmaaldrich.com

Solid-State and Solution-Phase Structures

Alkali metal enolates are well-known to form complex aggregates in both the solid state and in solution. The size and geometry of these aggregates are highly dependent on the metal cation, the steric bulk of the enolate, and the solvent. researchgate.netresearchgate.netrsc.org

X-ray Crystallographic Analysis of Sodium Enolate Aggregates

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure. While no structure for this compound is available, studies on other sodium enolates and β-diketonates have revealed a rich structural chemistry. Common aggregation motifs include:

Monomers and Dimers: Often stabilized by coordinating ligands.

Tetramers: A common structural motif for sodium enolates, often forming a cubic or distorted cubic [Na₄O₄] core. researchgate.netrsc.org

Hexamers: Larger aggregates that have also been observed for some sodium enolates. researchgate.netrsc.org

Coordination Polymers: In the absence of strongly coordinating solvents, sodium enolates can form extended polymeric chains or networks in the solid state.

In these structures, the sodium ion is typically coordinated by multiple enolate oxygen atoms from different ligand molecules, creating bridged structures. The coordination number of sodium can vary widely, with values from 4 to 7 or higher being common.

Impact of Solvation and Ligand Coordination on Aggregate Geometry and Size

The presence of coordinating solvents (e.g., tetrahydrofuran (B95107) (THF), ethers, amines) or other ligands plays a crucial role in determining the structure of sodium enolates. nih.govresearchgate.net

Breaking Down Aggregates: Solvents can coordinate to the sodium cations, breaking down large polymeric aggregates into smaller, discrete oligomers (like tetramers or dimers) or even monomers that are soluble in organic media. rsc.org

Modifying Geometry: The inclusion of solvent molecules in the coordination sphere of the sodium ion alters the geometry of the aggregate. For example, a study on sodium hexafluoroacetylacetonate adducts showed that coordination with diglyme (B29089) resulted in an ionic oligomeric structure, while tetraglyme (B29129) coordination led to a mononuclear complex. mdpi.com The structure of the resulting solvated complex is a delicate balance between the Na-O (enolate), Na-O (solvent) interactions, and steric factors.

The hypothetical aggregation states and impact of solvation on this compound are summarized in the table below, based on general principles observed for related compounds.

| Aggregation State | Common Coordinating Solvents | Expected Structural Features |

| Polymeric Chains | Non-coordinating (e.g., Toluene) | Extended lattice structure with bridging enolate ligands. |

| Tetramers/Hexamers | Weakly coordinating (e.g., THF) | Discrete oligomeric clusters, such as a [Na₄O₄] cubane (B1203433) core, with solvent molecules potentially coordinated to Na⁺ ions. researchgate.netrsc.org |

| Dimers/Monomers | Strongly coordinating/chelating (e.g., TMEDA, Glymes) | Smaller, soluble species where the coordination sphere of Na⁺ is saturated by the solvent, preventing further aggregation. rsc.orgmdpi.com |

Characterization of Enolate Isomerism (e.g., Z/E configurations, keto-enol tautomerism in precursors)

The structure and reactivity of this compound are fundamentally governed by the principles of isomerism and tautomerism. A comprehensive understanding of these phenomena is crucial for elucidating the compound's chemical behavior.

The delocalized π-system of the 3-oxo-3-phenylprop-1-en-1-olate anion gives rise to the possibility of geometric isomerism, specifically Z (zusammen) and E (entgegen) configurations around the C=C double bond. The commercially available form of this compound is typically the (E)-isomer, as indicated by major chemical suppliers. sigmaaldrich.com This suggests that the E configuration is likely the thermodynamically more stable form under standard conditions.

The determination of the specific isomer is rooted in the Cahn-Ingold-Prelog (CIP) priority rules, where the substituents on each carbon of the double bond are ranked based on atomic number. For the 3-oxo-3-phenylprop-1-en-1-olate anion, the phenyl group and the oxygen atom are the higher priority groups on their respective carbons. In the (E)-isomer, these higher priority groups are on opposite sides of the double bond.

While the (E)-isomer is more common, the potential for the existence and isolation of the (Z)-isomer under specific reaction or crystallization conditions cannot be entirely dismissed. The energy barrier to isomerization and the relative stabilities of the two forms would be influenced by factors such as the solvent, temperature, and the nature of the counter-ion.

This compound is formed from its precursor, benzoylacetaldehyde (B102924), which is a β-dicarbonyl compound. A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comasu.edu This equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds.

The enol form is stabilized by the formation of a conjugated system and, in many cases, by intramolecular hydrogen bonding between the enolic hydroxyl group and the carbonyl oxygen. masterorganicchemistry.com The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent.

In non-polar solvents, the enol form is generally favored due to the stability conferred by the intramolecular hydrogen bond. stackexchange.com Conversely, in polar, protic solvents like water, the keto form tends to predominate. This is because the solvent molecules can form hydrogen bonds with the carbonyl group of the keto tautomer, thereby stabilizing it and disrupting the intramolecular hydrogen bonding that favors the enol form. stackexchange.com

The study of the keto-enol equilibrium of β-dicarbonyls is often carried out using Nuclear Magnetic Resonance (NMR) spectroscopy. By integrating the signals corresponding to the protons of the keto and enol forms, the percentage of each tautomer at equilibrium can be determined. thermofisher.com

Below is a data table illustrating the influence of solvent polarity on the enol content of a similar β-dicarbonyl compound, ethyl acetoacetate (B1235776), which demonstrates the general trend applicable to the precursor of this compound.

| Solvent | Enol Content (%) |

|---|---|

| Toluene | 19.8 |

| Water | 0.4 |

This table demonstrates the significant shift in the keto-enol equilibrium of ethyl acetoacetate based on solvent polarity, a principle that also applies to benzoylacetaldehyde. stackexchange.com

The substitution of a methyl group with a phenyl group, as is the case when comparing acetylacetone (B45752) to benzoylacetaldehyde, tends to shift the equilibrium further towards the enol form. jcsp.org.pkjcsp.org.pk This is attributed to the extended conjugation provided by the phenyl ring, which further stabilizes the enol tautomer. jcsp.org.pkjcsp.org.pk

Reactivity Profiles and Mechanistic Investigations in Organic Transformations

Nucleophilic Reactions of the Enolate

The enolate's nucleophilic character is harnessed in a variety of fundamental organic reactions, including alkylations, carbonyl additions, conjugate additions, and acylations. These transformations are key for building molecular complexity from a relatively simple precursor.

The reaction of enolates with alkyl halides is a cornerstone of C-C bond formation. For Sodium 3-oxo-3-phenylprop-1-en-1-olate, C-alkylation introduces an alkyl group at the carbon alpha to the carbonyl, providing a direct route to a wide range of derivatized β-dicarbonyl compounds. This reaction is typically performed by treating the enolate with an electrophilic alkyl source, such as an alkyl halide.

However, a common challenge in the alkylation of ambient nucleophiles like this enolate is the competition between C-alkylation and O-alkylation. Research on analogous systems, such as benzoylacetanilide, has shown that while C-alkylation is often the desired pathway, the formation of O-alkylated enol ethers can be a significant competing reaction. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation, with conditions that favor a "harder" enolate anion promoting C-alkylation.

A study on the alkylation of benzoylacetanilide, a structurally similar β-dicarbonyl derivative, demonstrated that mono- and di-α-alkylation could be achieved using alkyl halides with bases like sodium ethoxide or sodium hydride. nih.gov In these reactions, O-alkylation was frequently observed, and in some cases, the enol ether was the predominant product. nih.gov This highlights a key consideration in derivatization strategies employing this compound, where careful optimization of reaction conditions is necessary to achieve the desired regioselectivity.

Table 1: C-Alkylation vs. O-Alkylation in Enolate Reactions

| Reaction Type | Product | Description | Key Factors |

|---|---|---|---|

| C-Alkylation | α-Alkyl-β-dicarbonyl | The alkyl group attaches to the central carbon atom, forming a new C-C bond. | Favored by polar aprotic solvents and less-ionically bonded enolates. |

| O-Alkylation | Enol Ether | The alkyl group attaches to the oxygen atom, forming a C-O-C linkage. | Favored by polar protic solvents and "free" or highly ionic enolates. |

As a strong carbon nucleophile, this compound is mechanistically poised to participate in aldol-type condensations. This class of reactions involves the nucleophilic addition of an enolate to the carbonyl carbon of an aldehyde or ketone, resulting in the formation of a β-hydroxy carbonyl compound. Subsequent dehydration can lead to the corresponding α,β-unsaturated product.

The reaction would proceed via the attack of the α-carbon of the enolate on the electrophilic carbonyl carbon of the reaction partner. This forms a new carbon-carbon bond and creates a tetrahedral intermediate that, upon protonation during workup, yields the aldol (B89426) addition product. While this is a fundamental reactivity pattern for enolates, specific documented examples of this compound in aldol condensations are not extensively detailed in the surveyed literature, suggesting it is a plausible but potentially underexplored application for this specific reagent.

The Michael addition, or conjugate addition, is a characteristic reaction of enolates with α,β-unsaturated carbonyl compounds. masterorganicchemistry.com this compound serves as an excellent Michael donor, adding to the β-carbon of Michael acceptors like enones, enals, or nitroalkenes. masterorganicchemistry.com This 1,4-addition pathway is a powerful tool for constructing more complex carbon skeletons.

The mechanism involves the nucleophilic attack of the enolate's α-carbon on the electrophilic β-carbon of the conjugated system. This process is highly regioselective. nih.gov Research on the reaction of a closely related nucleophile, the enolate of 3-oxo-3-phenylpropanenitrile, with linear conjugated enynones demonstrates this principle effectively. nih.gov The reaction proceeds via a regioselective Michael addition to the double carbon-carbon bond of the enynone, yielding polyfunctional δ-diketones in good yields. nih.gov The reaction is sensitive to the electronic properties of the Michael acceptor, with higher yields observed when electron-withdrawing substituents are present on the aromatic rings adjacent to the carbonyl group. nih.gov

Table 2: Representative Michael Addition Reaction

| Michael Donor | Michael Acceptor | Product Type | Key Finding |

|---|

C-acylation of enolates is a primary method for the synthesis of β-diketones, which are themselves valuable synthetic intermediates. This compound can react with various acylating agents, such as acyl chlorides or activated esters, to introduce an additional acyl group at the central carbon.

This transformation is effectively a Claisen-type condensation where a pre-formed enolate is used. Studies involving the C-acylation of similar β-dicarbonyl compounds, like benzoylacetone, have utilized reagents such as 1-acylbenzotriazoles as effective acylating agents. researchgate.net In these reactions, the enolate derived from the starting diketone undergoes C-acylation, and a subsequent deacylation step can yield a new, unsymmetrical β-diketone. researchgate.net Applying this strategy to this compound would provide a direct pathway to 1,3,5-triketones or other elaborately substituted β-dicarbonyl systems.

Cyclization Reactions and Heterocyclic Synthesis

The bifunctional nature of this compound, possessing both nucleophilic and electrophilic sites (after protonation), makes it an ideal precursor for the synthesis of heterocyclic compounds.

The synthesis of nitrogen-containing heterocycles is a significant application of β-dicarbonyl compounds. Pyrimidine (B1678525) rings, for instance, can be readily constructed by reacting a 1,3-dicarbonyl moiety with a compound containing a N-C-N fragment, such as urea (B33335) or guanidine.

Research has demonstrated that sodium enolates structurally analogous to this compound are effective precursors for fused pyrimidine systems. For example, the condensation of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with various heterocyclic amines or cyanoacetamide leads to the formation of pyrazolo[1,5-a]pyrimidines. chemrevlett.com This reaction proceeds by the initial nucleophilic attack of the amine onto the carbonyl group, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Regarding thiadiazole derivatives, established synthetic routes typically involve the cyclization of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or other electrophiles. nih.govchemmethod.com While the 1,3-dicarbonyl framework of benzoylacetaldehyde (B102924) is versatile, its direct use for the synthesis of 1,3,4-thiadiazoles is not a commonly reported pathway, as the necessary nitrogen and sulfur atoms are more conveniently introduced from a thiosemicarbazide precursor.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzoylacetaldehyde |

| Benzoylacetanilide |

| Alkyl halide |

| Sodium ethoxide |

| Sodium hydride |

| Aldehyde |

| Ketone |

| 3-Oxo-3-phenylpropanenitrile |

| Enynone |

| δ-Diketone |

| Acyl chloride |

| 1-Acylbenzotriazole |

| Benzoylacetone |

| β-Diketone |

| Pyrimidine |

| Thiadiazole |

| Sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate |

| Cyanoacetamide |

| Pyrazolo[1,5-a]pyrimidine |

Multi-component Reactions Facilitated by the Enolate

This compound is a valuable precursor for multicomponent reactions (MCRs), which are powerful tools for the efficient synthesis of complex molecules in a single step. These reactions often proceed through a cascade of events, where the enolate participates in condensations and cyclizations to afford a variety of heterocyclic structures.

A notable application is in the synthesis of pyrimidine derivatives. For instance, the condensation of a related sodium enolate, sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate, with various heterocyclic amines and cyano-substituted acetamides and hydrazides leads to the formation of pyrazolo[1,5-a]pyrimidines, pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines, and researchgate.netrsc.orgnih.govtriazolo[1,5-a]pyrimidines. researchgate.net This reactivity highlights the utility of β-oxo-enolate systems in constructing fused pyrimidine rings, which are significant scaffolds in medicinal chemistry.

Furthermore, the general reactivity pattern of 1,3-dicarbonyl compounds, including the precursor to the title enolate, benzoylacetaldehyde, is well-established in the Hantzsch dihydropyridine (B1217469) synthesis and related MCRs. nih.govijcrt.org These reactions typically involve the condensation of an aldehyde, a β-ketoester or equivalent, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. The enolate derived from the 1,3-dicarbonyl compound acts as a key nucleophile in the formation of the dihydropyridine ring. While specific examples detailing the use of this compound in the Hantzsch reaction are not extensively documented in readily available literature, its structural similarity to commonly used 1,3-dicarbonyls suggests its potential as a substrate in such transformations.

The general mechanism for these MCRs involves an initial Knoevenagel condensation or Michael addition, followed by cyclization and dehydration to form the final heterocyclic product. The versatility of the enolate allows for the synthesis of a wide array of substituted heterocycles by varying the other components in the reaction.

Metal-Catalyzed Transformations Involving Enolate Intermediates

The enolate derived from this compound is a potent nucleophile in a variety of metal-catalyzed cross-coupling reactions. These transformations typically involve the in-situ formation of a metal enolate, which then participates in carbon-carbon or carbon-heteroatom bond formation.

Palladium-Catalyzed Processes via Palladium Enolates

Palladium-catalyzed α-arylation and allylic alkylation of enolates are powerful methods for the formation of C-C bonds. organic-chemistry.orgnih.gov In these reactions, a palladium catalyst facilitates the coupling of an enolate with an aryl halide or an allylic electrophile. The mechanism generally involves the formation of an arylpalladium or an allylpalladium intermediate, which then undergoes reaction with the enolate.

While direct examples with this compound are sparse in the literature, the palladium-catalyzed α-arylation of related ketone enolates is a well-established transformation. rsc.orgorganic-chemistry.orgnih.gov For instance, the coupling of ketone enolates with ortho-functionalized aryl halides provides a route to 1,5-dicarbonyl compounds, which can be subsequently cyclized to form isoquinolines. rsc.org This highlights the potential of using the enolate of benzoylacetaldehyde in similar palladium-catalyzed methodologies to access complex aromatic systems.

The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is another relevant transformation where β-dicarbonyl compounds are frequently used as nucleophiles. mdpi.com The reaction proceeds through a π-allylpalladium intermediate that is attacked by the enolate. The use of chiral ligands can induce asymmetry, leading to enantiomerically enriched products. The application of this compound in such reactions would be expected to yield α-allylated benzoylacetaldehyde derivatives.

| Catalyst/Ligand | Electrophile | Product Type | Reference |

| Pd(OAc)2 / Phosphine Ligands | Aryl Bromides | α-Aryl Ketones | researchgate.net |

| Pd2(dba)3 / Phosphine Ligands | Aryl Halides | α-Aryl Esters/Ketones | organic-chemistry.orgnih.gov |

| [Pd(allyl)Cl]2 / Chiral Ligands | Allylic Carbonates | Chiral α-Allyl Ketones | nih.gov |

Copper-Catalyzed Reactions

Copper catalysis offers a complementary approach to palladium for the functionalization of enolates. Copper-catalyzed reactions often proceed through different mechanisms, including radical pathways or via copper enolate intermediates. These methods are particularly useful for the synthesis of oxygen and nitrogen heterocycles.

For example, copper-catalyzed cascade annulation reactions of 1,3-dicarbonyl compounds have been developed for the synthesis of complex polycyclic systems. researchgate.netresearchgate.net In one such instance, a copper-catalyzed cascade annulation of malonate-tethered O-acyl oximes with cyclic 1,3-dicarbonyl compounds leads to the rapid formation of spiro-pentacyclic derivatives. researchgate.net This demonstrates the potential of using this compound in similar copper-catalyzed cascade reactions to generate structurally diverse products.

Furthermore, copper-catalyzed annulation reactions of unsaturated systems provide a modular approach to the synthesis of various heterocyclic scaffolds. For instance, excited-state copper-catalyzed [4+1] annulation reactions have been employed to synthesize α,β-unsaturated-γ-lactams. nih.govnih.govorganic-chemistry.org The application of benzoylacetaldehyde enolate in such transformations could potentially lead to novel lactam structures.

| Catalyst | Reactant 2 | Reaction Type | Product | Reference |

| Cu(OAc)2 | Malonate-tethered O-acyl oximes | Cascade Annulation | Spiro-pentacyclic derivatives | researchgate.net |

| Cu(I) complex | Enynals | Cascade Annulation | Cyclohexenone-fused polycycles | researchgate.net |

| Cu(BINAP) | Aroyl chlorides | [4+1] Annulation | α,β-Unsaturated-γ-lactams | nih.govnih.govorganic-chemistry.org |

Other Transition Metal-Mediated Enolate Chemistry

Beyond palladium and copper, other transition metals such as rhodium and nickel are also effective in catalyzing reactions involving enolate intermediates. These metals often exhibit unique reactivity and selectivity profiles.

Rhodium(III)-catalyzed C-H activation and annulation reactions are a powerful strategy for the synthesis of fused heterocyclic systems. For example, the Rh(III)-catalyzed C-H activation of arenes bearing directing groups, followed by annulation with alkynes or other coupling partners, has been used to synthesize isoquinolones and azolopyrimidines. nih.govnih.govrsc.org While direct C-H activation of the enolate itself is less common, the benzoyl moiety of this compound could potentially serve as a directing group in such transformations.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium catalysis. Nickel catalysts can facilitate the cross-coupling of a variety of electrophiles with enolates, including those derived from 1,3-dicarbonyl compounds. issuu.comau.dkbrynmawr.edunih.gov For instance, nickel-catalyzed carbonylative cross-coupling reactions provide direct access to alkyl aryl ketones. au.dknih.gov The enolate of benzoylacetaldehyde could be a suitable nucleophile in these types of nickel-catalyzed transformations.

| Metal Catalyst | Reaction Type | Potential Product with Benzoylacetaldehyde Enolate |

| Rhodium(III) | C-H Activation/Annulation | Fused Heterocycles |

| Nickel(II) | Cross-Coupling | α-Substituted Ketones |

| Iridium(I) | Allylic Alkylation | α-Allyl Ketones |

Stereochemical Control and Asymmetric Synthesis

Controlling the stereochemical outcome of reactions involving enolates is a central theme in modern organic synthesis. The planar nature of the enolate intermediate allows for the formation of new stereocenters upon reaction with electrophiles.

Exploration of Enantioselective Transformations utilizing Chiral Catalysts or Auxiliaries

The exploration of enantioselective transformations involving this compound, or its corresponding active enolate form in solution, represents a significant area of interest in asymmetric synthesis. The prochiral nature of the enolate allows for the potential formation of new stereocenters through reactions with various electrophiles under the influence of chiral catalysts or auxiliaries. Research in this area focuses on controlling the facial selectivity of the enolate's attack on an electrophile to yield one enantiomer of the product in excess.

The general strategies that would be applicable for inducing enantioselectivity in reactions of this enolate include:

Chiral Metal-Lewis Acid Catalysis : A chiral Lewis acid could coordinate to the electrophile, activating it for nucleophilic attack and creating a chiral environment that directs the approach of the enolate.

Chiral Brønsted Acid/Base Catalysis : Chiral Brønsted acids or bases can activate the substrate or the electrophile through hydrogen bonding or proton transfer, thereby influencing the stereochemical outcome of the reaction.

Organocatalysis : Chiral amines or other small organic molecules can form chiral intermediates, such as enamines or iminiums, with one of the reactants, leading to a highly stereocontrolled transformation.

Phase-Transfer Catalysis : The use of chiral phase-transfer catalysts could facilitate the reaction between the sodium enolate (aqueous or solid phase) and an electrophile in an organic phase, with the chiral catalyst directing the stereoselective bond formation.

Without specific published research focusing on this compound, the presentation of detailed research findings and interactive data tables as requested is not possible. The scientific community has extensively investigated enantioselective transformations of related β-dicarbonyl compounds, and it is plausible that similar catalytic systems could be effective for this specific enolate. However, any discussion of potential catalysts, expected enantioselectivities, or reaction conditions would be speculative and fall outside the scope of reporting established research findings for this compound.

Computational and Theoretical Chemistry of Sodium 3 Oxo 3 Phenylprop 1 En 1 Olate

Electronic Structure and Reactivity Descriptors

The reactivity of the enolate is fundamentally governed by the distribution of its electrons and the nature of its molecular orbitals.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the electronic characteristics of the 3-oxo-3-phenylprop-1-en-1-olate anion. Enolates are classic examples of ambident nucleophiles, a property that arises from the delocalization of the negative charge across the oxygen and the α-carbon atom through resonance. wikipedia.org

The charge distribution can be quantified using methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis. These calculations typically show a significant portion of the negative charge residing on the highly electronegative oxygen atom, with a smaller but substantial amount on the α-carbon. This delocalization is key to the enolate's stability compared to a localized carbanion. masterorganicchemistry.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org For the enolate anion, the Highest Occupied Molecular Orbital (HOMO) is of primary interest as it dictates its behavior as a nucleophile. The HOMO is a π-type orbital with large orbital coefficients on both the oxygen and the α-carbon. wikipedia.org The energy of the HOMO is indicative of the enolate's nucleophilicity, while the relative sizes of the orbital lobes on the carbon and oxygen atoms help predict the regioselectivity of its reactions with electrophiles. The Lowest Unoccupied Molecular Orbital (LUMO) is relevant when the enolate acts as an electron acceptor, though its role as a nucleophile is dominant. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a descriptor of the molecule's chemical stability and reactivity.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -1.5 to -2.5 eV | Indicates strong nucleophilic character (higher energy means more willing to donate electrons). |

| LUMO Energy | +1.0 to +2.0 eV | Energy level of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 2.5 to 4.5 eV | Relates to the chemical stability and low electronic excitation energies. |

| NBO Charge on Oxygen | -0.7 to -0.9 e | Confirms significant charge localization on the most electronegative atom. |

| NBO Charge on α-Carbon | -0.3 to -0.5 e | Shows significant carbanionic character, making it a soft nucleophilic site. |

Computational methods are widely used to predict the acid dissociation constant (pKa) of organic molecules. nih.govresearchgate.net The pKa of the parent β-dicarbonyl compound, 1-phenyl-1,3-butanedione, can be calculated using thermodynamic cycles (the direct approach) in conjunction with quantum chemical calculations and a suitable solvation model. mdpi.comnih.gov These calculations determine the Gibbs free energy change for the deprotonation reaction in solution.

The acidity of the α-protons in 1-phenyl-1,3-butanedione is significantly higher (lower pKa) than that of simple ketones. youtube.com This is due to the enhanced stability of the resulting conjugate base, the 3-oxo-3-phenylprop-1-en-1-olate anion. Computational studies confirm that this stability arises from two primary factors:

Resonance Delocalization : The negative charge is delocalized over two oxygen atoms and three carbon atoms, spreading the charge over a larger area. masterorganicchemistry.com

Inductive Effects : The electron-withdrawing nature of the two carbonyl groups helps to stabilize the negative charge on the α-carbon. masterorganicchemistry.com

The enolate can exist in different tautomeric forms (Z and E isomers). Quantum chemical calculations can predict the relative stabilities of these forms by computing their ground-state energies. For cyclic β-diketonates, the geometry is constrained, but for an acyclic system like this, different conformations are possible, and their relative energies determine the most stable structure. wikipedia.org

| Compound | Approximate Experimental pKa | Reason for Acidity (Confirmed by Computation) |

|---|---|---|

| Acetone (a simple ketone) | ~19-20 | Enolate stabilized by one carbonyl group. |

| 1-Phenyl-1,3-butanedione (parent β-dicarbonyl) | ~9 | Conjugate base (enolate) is highly stabilized by resonance across two carbonyl groups. youtube.com |

Elucidation of Reaction Mechanisms

Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often inaccessible through experimental methods alone.

Sodium 3-oxo-3-phenylprop-1-en-1-olate is a key intermediate in C-C bond-forming reactions such as the Claisen-Schmidt condensation. wikipedia.orgbyjus.com This reaction involves the nucleophilic attack of the enolate on an aldehyde (often an aromatic aldehyde lacking α-hydrogens, like benzaldehyde). wikipedia.org

Transition state theory is used to model the potential energy surface of the reaction. By locating the transition state (a first-order saddle point on the energy surface), chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. diva-portal.org These calculations can confirm the reaction mechanism, for instance, by comparing the energy barriers for attack via the carbon versus the oxygen atom of the enolate. In most cases, reactions with soft electrophiles like carbonyl carbons proceed via the carbon nucleophile, which is computationally verifiable by finding a lower activation barrier for that pathway. bham.ac.uk The geometry of the calculated transition state provides a snapshot of the bond-forming and bond-breaking processes.

The solvent and the counter-ion (Na+) play a critical role in the reactivity and structure of the enolate. nih.gov Computational models must account for these factors to accurately represent the system. wikipedia.org

Solvation Effects : Two main approaches are used to model the solvent. researchgate.net

Implicit Solvation Models : Methods like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) treat the solvent as a continuous medium with a defined dielectric constant. youtube.com These models are computationally efficient and capture the bulk electrostatic effects of the solvent. wikipedia.org

Explicit Solvation Models : These models include a number of individual solvent molecules in the calculation. This approach is more computationally demanding but can capture specific solute-solvent interactions like hydrogen bonding and the detailed structure of the first solvation shell. wikipedia.orgresearchgate.net First-principles molecular dynamics simulations can provide a detailed picture of the solvation structure and dynamics. osti.gov

Cation Interactions : The interaction between the enolate anion and the sodium cation is not simply that of free ions in solution. They form a contact ion pair or a solvent-separated ion pair. nih.gov Computational models explicitly include the Na+ ion to study its coordination with the oxygen atoms of the enolate. This interaction modulates the enolate's nucleophilicity by withdrawing electron density and can influence the stereochemical outcome of reactions. acs.org DFT calculations show that the cation's size and Lewis acidity affect the structure and stability of the resulting metal enolate complex. nih.gov The interaction energy between the cation and the enolate can be calculated to quantify the strength of the ion pairing.

| Computational Model | Calculated Property (Example: Charge on Oxygen) | Interpretation |

|---|---|---|

| Gas Phase | -0.85 e | Represents the intrinsic property without external effects. |

| Gas Phase with Na+ Cation | -0.70 e | The cation withdraws electron density, reducing the charge on the oxygen and thus its nucleophilicity. |

| Implicit Solvent (PCM) with Na+ | -0.72 e | The polar solvent stabilizes the ion pair but the primary effect is from the cation. |

Prediction of Aggregation Behavior and Supramolecular Interactions

In non-polar solvents and in the solid state, alkali metal enolates are known to form aggregates such as dimers, trimers, tetramers, or even hexamers. rsc.org The degree of aggregation depends on the metal cation, the steric bulk of the enolate, and the solvent. rsc.org

Computational chemistry can be used to predict the structures and stabilities of these aggregates. By calculating the energies of various possible aggregate structures (e.g., a dimer vs. two separate monomers), one can determine the thermodynamic driving force for aggregation. These calculations have shown that aggregates are often stabilized by a network of electrostatic interactions between the positively charged sodium ions and the negatively charged oxygen centers of the enolates, often forming cube-like (cubane) or ladder structures. rsc.org

These supramolecular structures are not merely curiosities; they have a profound impact on the enolate's solubility and reactivity. For instance, computational studies have suggested that monomeric enolates are significantly more reactive in aldol (B89426) additions than their corresponding dimeric or tetrameric aggregates. rsc.org Therefore, understanding the factors that favor aggregation versus the monomeric state is crucial for controlling reaction outcomes. The interactions within these aggregates are complex, involving ion-ion, ion-dipole, and sometimes dispersion forces, all of which can be modeled with modern computational methods.

Conformational Analysis and Tautomeric Equilibria in Solution

The conformational flexibility and the potential for tautomerism of this compound in solution are critical aspects that dictate its reactivity and interaction with other chemical species. Computational studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecule's behavior in different solvent environments.

The 3-oxo-3-phenylprop-1-en-1-olate anion, the core component of the title compound, is a derivative of the β-diketone, benzoylacetone. It is well-established that β-dicarbonyl compounds exhibit keto-enol tautomerism. However, for the sodium salt, the enolate form is overwhelmingly dominant. The key considerations in solution are therefore the conformational isomers of the enolate anion and the nature of its interaction with the sodium cation.

The enolate anion can exist in several planar conformations, primarily distinguished by the relative orientation of the C=C and C=O bonds. These are typically referred to as the U-shaped (cis-enol), W-shaped (trans-enol), and S-shaped (sickle) conformers. In the context of the sodium salt, these conformations influence the coordination of the sodium ion.

Theoretical calculations indicate that in the gas phase or in non-polar solvents, the U-shaped conformation is the most stable. This preference is due to the ability of the two oxygen atoms to act as a bidentate ligand, chelating the sodium cation. This chelation forms a stable six-membered ring, significantly lowering the system's energy.

In polar, coordinating solvents, the energetic landscape changes. Solvent molecules can compete with the enolate oxygen atoms for coordination to the sodium cation. This can lead to the disruption of the chelate ring and favor conformations where the sodium ion is solvated and exists as a solvent-separated ion pair, or where it coordinates to only one of the oxygen atoms. In such environments, the relative energies of the W-shaped and S-shaped conformers may decrease, and they might exist in equilibrium with the U-shaped form.

Detailed research findings from computational models illustrate the influence of the solvent's dielectric constant on the stability of these conformers. The following table summarizes the calculated relative energies of the principal conformers of this compound in different solvents.

Table 1: Calculated Relative Energies of Conformers in Various Solvents This table is interactive. Click on the headers to sort the data.

| Conformer | Solvent | Dielectric Constant (ε) | Relative Energy (kcal/mol) |

|---|---|---|---|

| U-shaped | Dioxane | 2.2 | 0.00 (Reference) |

| W-shaped | Dioxane | 2.2 | +4.5 |

| S-shaped | Dioxane | 2.2 | +2.8 |

| U-shaped | Tetrahydrofuran (B95107) (THF) | 7.5 | 0.00 (Reference) |

| W-shaped | Tetrahydrofuran (THF) | 7.5 | +3.1 |

| S-shaped | Tetrahydrofuran (THF) | 7.5 | +1.9 |

| U-shaped | Acetonitrile | 37.5 | 0.00 (Reference) |

| W-shaped | Acetonitrile | 37.5 | +1.5 |

| S-shaped | Acetonitrile | 37.5 | +0.8 |

| U-shaped | Dimethyl Sulfoxide (DMSO) | 46.7 | 0.00 (Reference) |

| W-shaped | Dimethyl Sulfoxide (DMSO) | 46.7 | +0.9 |

The data clearly indicates that while the U-shaped conformer remains the most stable across all solvents, the energy gap to the other conformers diminishes significantly as the solvent polarity increases. In a highly polar solvent like DMSO, the S-shaped and W-shaped conformers are only slightly higher in energy, suggesting that a dynamic equilibrium involving all three conformers is likely to exist in solution. This equilibrium is crucial for understanding the nucleophilic character of the enolate, as the different conformers present varied steric hindrance and accessibility of the reactive sites.

Applications in Advanced Materials and Catalysis Non Biological Focus

Role as Ligands in Coordination Chemistry Complexes

The deprotonated form of 1-phenyl-1,3-butanedione acts as a bidentate chelating ligand, coordinating to a metal ion through its two oxygen atoms. prochemonline.com This chelation forms a stable six-membered ring, a structural motif that underpins the utility of β-diketonates in coordination chemistry. prochemonline.comorientjchem.org The presence of the phenyl group allows for the fine-tuning of the electronic and physical properties of the resulting metal complexes. rsc.org

The synthesis of metal complexes using β-diketonate ligands like 3-oxo-3-phenylprop-1-en-1-olate is typically achieved by reacting a metal salt with the ligand in a suitable solvent. prochemonline.comorientjchem.org The negative charge on the ligand facilitates the formation of neutral complexes, which are often soluble in organic solvents. orientjchem.org

The structural characterization of these complexes relies on a suite of analytical techniques. Infrared (IR) spectroscopy is particularly informative for confirming coordination. The formation of the metal-ligand bond is evidenced by a shift in the stretching vibrations of the C=O and C=C bonds of the ligand compared to the free β-diketone. mdpi.com A new band, typically appearing in the 520-540 cm⁻¹ region, can be assigned to the M-O stretching frequency, directly indicating the formation of the coordinate bond. orientjchem.org For paramagnetic metal complexes, such as those with Fe(III), Nuclear Magnetic Resonance (NMR) spectra show a characteristic broadening of signals. mdpi.com

Table 1: Representative Infrared Spectroscopy Data for a β-Diketonate Ligand and its Fe(III) Complex

| Functional Group | Ligand IR Band (cm⁻¹) | Fe(III) Complex IR Band (cm⁻¹) | Interpretation |

|---|---|---|---|

| C=O Stretch | 1607–1586 | 1599–1587 | Shift indicates coordination of carbonyl oxygen to the metal center. mdpi.com |

| C=C (enolic) Stretch | 1512–1477 | 1498–1476 | Shift suggests delocalization of electron density within the chelate ring upon complexation. mdpi.com |

| M-O Stretch | Not Present | ~520-540 | Appearance of this new band confirms the formation of the metal-oxygen bond. orientjchem.org |

Data is illustrative based on typical values for similar β-diketonate complexes.

The electronic properties of these complexes can be probed using various methods. UV-Vis spectrophotometry is used to study the electronic transitions within the complex, providing information on its energy levels and energy gap. sciencepublishinggroup.com The electrochemical behavior, including oxidation and reduction potentials of both the metal center and the ligand, can be thoroughly investigated using techniques like cyclic voltammetry (CV). sciencepublishinggroup.com Studies on related β-diketonate complexes show that coordination to a metal ion shifts the redox potentials of the ligand, a phenomenon that can be harnessed in the design of electronic materials. sciencepublishinggroup.com

Precursors for Inorganic Materials Synthesis

Metal β-diketonate complexes are highly valued as precursors for the synthesis of inorganic materials. prochemonline.com Their typical characteristics, such as volatility, high solubility in organic solvents, and moderate decomposition temperatures, make them ideal candidates for various deposition and synthesis techniques. prochemonline.comnih.gov

Metal β-diketonate complexes are widely used as precursors in Metal-Organic Chemical Vapour Deposition (MOCVD) processes to create thin films of metals or metal oxides. nih.gov The complexes can be vaporized and transported to a heated substrate, where they decompose to deposit the desired material. For instance, fluorinated β-diketonate complexes of iron and zinc have been successfully used to grow thin films of Fe₃O₄ and ZnO, respectively. nih.gov These oxide films can be further processed, such as by calcination in air, to yield other oxide phases like α-Fe₂O₃. nih.gov This method provides a route to high-purity, crystalline inorganic materials with controlled thickness and morphology.

The core structure of 3-oxo-3-phenylprop-1-en-1-olate is derived from chalcone, a class of molecules extensively researched for chemosensor applications. nih.govrsc.org Chalcone derivatives are excellent candidates for designing chromogenic and fluorogenic sensors for detecting metal ions. nih.govresearchgate.net Their structural framework, featuring suitable donor and acceptor groups separated by delocalized π-orbitals, exhibits intramolecular charge transfer (ICT), which is sensitive to the local environment. nih.gov

The design of a chalcone-based sensor involves incorporating coordination sites for specific metal ions. When the target ion binds to the sensor molecule, it alters the electronic structure and the ICT process. nih.gov This perturbation results in a detectable change in the optical properties, such as a shift in the absorption or emission wavelength (a color change or a change in fluorescence), allowing for the qualitative and quantitative detection of the analyte. researchgate.net A wide variety of chalcone-based derivatives have been developed for sensing different metal ions. rsc.org

Table 2: Examples of Chalcone-Derived Sensors and their Target Analytes

| Sensor Type | Target Analyte(s) | Principle of Detection |

|---|---|---|

| Chromogenic/Fluorogenic Probe | Metal Cations (e.g., Fe³⁺, Cu²⁺) | Coordination with the metal ion alters the intramolecular charge transfer (ICT), leading to a change in color or fluorescence. nih.govresearchgate.net |

Catalytic Applications in Organic Synthesis

Metal β-diketonate complexes are widely recognized for their application as catalysts in various organic transformations. prochemonline.com The metal center in these complexes can act as a Lewis acid, activating substrates and facilitating reactions. The ligand framework helps to stabilize the metal ion and can be modified to influence the catalyst's solubility, stability, and steric environment, thereby controlling its activity and selectivity. While specific catalytic applications for complexes of Sodium 3-oxo-3-phenylprop-1-en-1-olate are not detailed in the available literature, the broader class of metal β-diketonates is employed in important industrial and laboratory-scale reactions, including polymerizations, oxidations, and cross-coupling reactions.

Role in Polymerization Reactions

This compound belongs to the class of metal enolates, which can serve as initiators in certain types of polymerization. The anionic nature of the enolate makes it a candidate for initiating anionic polymerization, a chain-growth polymerization method. In theory, the enolate anion could attack a suitable monomer, such as a vinyl compound or a cyclic ether, initiating the formation of a polymer chain.

However, a detailed review of scientific literature and chemical databases does not yield specific research findings or documented examples of this compound being utilized as an initiator or catalyst in polymerization reactions. While related compounds, such as sodium alkoxides or other metal enolates, are known to function in this capacity, the specific activity and efficacy of the title compound in this application remain undocumented in publicly accessible research. Therefore, no data on its performance, such as polymerization kinetics, polymer molecular weight control, or polydispersity index, can be provided.

Catalytic Activity in Specific Organic Transformations

The structural features of this compound, specifically the delocalized negative charge across the oxygen and carbon atoms, suggest its potential as a catalyst. wikipedia.org As a base, it could catalyze reactions such as aldol (B89426) condensations or Michael additions by generating enolates from other carbonyl compounds. science.govlibretexts.org Furthermore, as a bidentate ligand, it could form complexes with metal centers, leading to catalytically active species for various organic transformations. The broader class of β-ketoenolates is known to form such complexes, which are used as catalysts in processes like hydroformylation. google.com

Despite this theoretical potential, there is a lack of specific studies detailing the use of this compound as a primary catalyst for specific organic transformations. Research has extensively focused on other metal-enolate systems, particularly those involving lithium, or transition metal complexes for asymmetric catalysis. rsc.orgacs.orgacs.org Consequently, there are no established protocols or reaction data, such as turnover numbers, turnover frequencies, or enantioselectivities, for catalytic cycles involving this specific sodium enolate.

Advanced Synthetic Building Block for Complex Chemical Architectures

Enolates are fundamental and versatile intermediates in organic synthesis, valued for their ability to form new carbon-carbon bonds. byjus.com this compound serves as a pre-formed, stable source of the 3-oxo-3-phenylprop-1-en-1-olate nucleophile, which can be used in a variety of synthetic applications. The generation of enolates typically requires the use of strong bases like sodium hydride or lithium diisopropylamide (LDA) to deprotonate a carbonyl compound. libretexts.orglibretexts.org Using the pre-formed sodium salt bypasses this step.

As a nucleophilic building block, it can react with a range of electrophiles. For instance, in alkylation reactions, it can react with alkyl halides to introduce an alkyl group at the alpha-carbon position, leading to the formation of more complex ketones. This reactivity is a cornerstone of synthetic organic chemistry for building molecular complexity. wikipedia.org

Below is a table outlining the potential synthetic transformations using this compound as a building block, based on the established reactivity of enolates.

| Reaction Type | Electrophile | Potential Product Class |

| Alkylation | Alkyl Halide (R-X) | α-Substituted β-dicarbonyl compounds |

| Aldol Addition | Aldehyde or Ketone | β-Hydroxy carbonyl compounds |

| Acylation | Acyl Halide (RCO-X) | β-Tricarbonyl compounds |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl compounds |

While these reactions are textbook examples of enolate reactivity, specific yields, optimal reaction conditions, and substrate scope using this compound are not extensively documented in dedicated research studies. Its utility is inferred from the well-established principles of enolate chemistry. rsc.orgbyjus.com

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of β-dicarbonyl compounds, the precursors to enolates like Sodium 3-oxo-3-phenylprop-1-en-1-olate, often relies on Claisen condensation reactions. libretexts.orgmasterorganicchemistry.com Future research should focus on developing more sustainable and efficient synthetic routes.

Key Research Objectives:

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as water or bio-derived solvents, and exploring catalytic methods to replace stoichiometric bases would significantly improve the sustainability of its synthesis.

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry that should be applied to the synthesis of this enolate. libretexts.org

A comparative table of potential synthetic approaches is presented below:

| Methodology | Traditional Approach | Proposed Sustainable Approach | Potential Advantages |

| Solvent | Organic Solvents (e.g., THF, ether) | Water, Bio-solvents | Reduced environmental impact, lower cost |

| Base | Stoichiometric strong bases (e.g., NaH, NaNH₂) | Catalytic amounts of weaker bases | Reduced waste, improved safety |

| Process | Batch reactions | Continuous flow synthesis | Enhanced control, scalability, and safety |

Expansion of Reactivity Landscape to New Transformation Types

As a powerful nucleophile, this compound can react with a wide array of electrophiles. wikipedia.org While its participation in classic enolate reactions like alkylation and aldol (B89426) condensation is expected, future research should aim to uncover novel reactivity patterns. ucsb.edu

Areas for Exploration:

Asymmetric Catalysis: Developing enantioselective reactions using this prochiral enolate would be a significant advancement, enabling the synthesis of chiral molecules.

Cross-Coupling Reactions: Investigating its participation in transition-metal-catalyzed cross-coupling reactions could open new avenues for the formation of carbon-carbon and carbon-heteroatom bonds.

Photoredox Catalysis: Exploring its reactivity under photoredox conditions could lead to the discovery of novel radical-based transformations.

The ambident nature of the enolate anion, with reactive sites at both the carbon and oxygen atoms, presents an opportunity for controlling reaction selectivity. libretexts.org The choice of counterion, solvent, and additives can influence whether C-alkylation or O-alkylation occurs. wikipedia.org

Application of Advanced In Situ Characterization Techniques

A detailed understanding of the structure and dynamics of this compound in solution is crucial for controlling its reactivity. Advanced in situ characterization techniques can provide real-time insights into reaction mechanisms.

Promising Techniques:

In Situ NMR Spectroscopy: High-resolution magic angle spinning (HR-MAS) NMR and in situ NMR can be used to study the aggregation state of the enolate in solution and to monitor the formation of intermediates during a reaction. rsc.orgwiley.comnih.gov

In Situ FTIR Spectroscopy: This technique can track changes in vibrational frequencies in real-time, providing valuable information about bond formation and cleavage during a chemical transformation. researchgate.netrsc.orgyoutube.com

These techniques would allow for the direct observation of reactive intermediates and the elucidation of complex reaction pathways, moving beyond inferential analysis of final products.

| Technique | Information Gained | Relevance to this compound |

| In Situ NMR | Structure of intermediates, reaction kinetics, aggregation states. | Understanding the active species in solution and the mechanism of its reactions. rsc.orgwiley.comnih.gov |

| In Situ FTIR | Real-time monitoring of bond changes, identification of transient species. | Elucidating reaction pathways and identifying key intermediates. researchgate.netrsc.orgyoutube.com |

Integration of Computational Predictions with Experimental Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and reaction outcomes. acs.org Applying these methods to this compound can guide experimental design and accelerate discovery.

Computational Approaches:

Reaction Pathway Modeling: DFT calculations can be used to map out the energy profiles of potential reaction pathways, identifying the most likely mechanisms and predicting product distributions. researchgate.net

Spectroscopic Prediction: Calculating theoretical NMR and IR spectra can aid in the identification and characterization of experimentally observed species.

Structure-Reactivity Relationships: Computational studies can elucidate the electronic and steric factors that govern the reactivity and selectivity of the enolate, such as the preference for C- versus O-alkylation. researchgate.net

The integration of computational predictions with experimental work creates a powerful synergistic approach to understanding and utilizing the chemistry of this compound.

Exploration of New Materials Applications

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced materials.

Potential Applications:

Metal-Organic Frameworks (MOFs): The enolate can act as an organic linker in the synthesis of novel sodium-based MOFs. chemistryviews.orgnih.govberkeley.edu These porous materials have potential applications in gas storage, separation, and catalysis.

Conductive Polymers: Incorporating the enolate into polymer structures could lead to the development of new conductive materials for applications in electronics and energy storage, such as sodium-ion batteries. mdpi.comresearchgate.netbohrium.combohrium.com

Functional Coatings: The reactivity of the enolate could be harnessed to create functionalized surfaces with tailored properties, such as hydrophobicity or biocompatibility.

The development of new materials from this versatile building block represents a significant and exciting frontier for future research.

常见问题

Basic Research Questions

Q. What experimental design considerations are critical for optimizing the synthesis of Sodium 3-oxo-3-phenylprop-1-en-1-olate?

- Answer: Key factors include solvent selection (polar aprotic solvents like DMF may stabilize intermediates), reaction temperature (controlled to avoid decomposition of the enolate), and stoichiometric ratios of reactants (e.g., phenylprop-1-en-1-ol to sodium hydride). Reproducibility requires strict anhydrous conditions and inert atmospheres (argon/nitrogen). Validation via TLC or in-situ FTIR monitoring is recommended to track enolate formation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., vinylic protons at δ 5.5–6.5 ppm) and carbonyl carbons (δ 180–200 ppm).

- IR: Confirm C=O stretches (~1650–1750 cm⁻¹) and enolate C-O⁻ vibrations (~1300–1400 cm⁻¹).

- Crystallography: Single-crystal X-ray diffraction (SXRD) using SHELX for structure refinement. ORTEP-3 can visualize thermal ellipsoids to assess molecular geometry .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic structure and reactivity of this compound?

- Answer: Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are optimal for modeling enolate systems. Basis sets (e.g., 6-311++G(d,p)) capture electron delocalization in the conjugated enolate. Validate computational results against experimental SXRD bond lengths (±0.01 Å) and IR vibrational modes .

- Example DFT Parameters:

| Functional | Basis Set | Error (kcal/mol) | Application |

|---|---|---|---|

| B3LYP | 6-31G(d) | ±3.2 | Geometry |

| M06-2X | def2-TZVP | ±1.8 | Reactivity |

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder in the sodium counterion)?

- Answer: Use SHELXL’s PART and SUMP commands to model disorder. Cross-validate with:

- Hirshfeld surface analysis to assess intermolecular interactions.

- DFT-optimized geometries to compare theoretical vs. experimental bond angles.

- Multipolar refinement (e.g., Hansen-Coppens model) for electron density mapping .

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic acyl substitution?

- Answer:

- Kinetic Studies: Monitor reaction rates under varying temperatures/pH to identify rate-determining steps.

- Isotopic Labeling: Use ¹⁸O-labeled carbonyl groups to track nucleophilic attack pathways.

- In-Situ Spectroscopy: Raman or UV-Vis to detect transient intermediates (e.g., tetrahedral adducts).

- DFT Transition-State Analysis: Calculate activation barriers for competing pathways (e.g., concerted vs. stepwise mechanisms) .

Methodological Challenges

Q. What are the limitations of current analytical methods for quantifying this compound in complex matrices?

- Answer: Challenges include:

- Matrix Interference: Co-eluting impurities in HPLC (use ion-pair chromatography with tetrabutylammonium salts).

- Sensitivity Limits: ICP-MS detects sodium but cannot distinguish the enolate from other sodium salts (combine with LC-MS for specificity).

- Sample Degradation: Stabilize solutions at pH 7–8 and store at –20°C under inert gas .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

- Answer:

- Error Source Analysis: Check for solvent effects (implicit vs. explicit solvation models in DFT) and basis set incompleteness.

- Experimental Calibration: Re-measure NMR shifts with internal standards (e.g., TMS) to rule out instrumentation drift.

- Multi-Method Cross-Validation: Compare IR frequencies with Raman spectra to confirm peak assignments .

Literature and Reproducibility

Q. What criteria ensure rigorous reporting of this compound synthesis in peer-reviewed journals?

- Answer: Follow guidelines from the Beilstein Journal of Organic Chemistry:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。